molecular formula C21H19ClN4OS B2464302 N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(m-tolyl)acetamide CAS No. 894035-68-8

N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(m-tolyl)acetamide

Cat. No.: B2464302
CAS No.: 894035-68-8
M. Wt: 410.92
InChI Key: OJKRSUOGHDHTCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(m-tolyl)acetamide is a useful research compound. Its molecular formula is C21H19ClN4OS and its molecular weight is 410.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(m-tolyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis methods, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C21H19ClN4O2S
  • Molecular Weight : 426.92 g/mol
  • CAS Number : 894026-76-7

The compound features a thiazolo[3,2-b][1,2,4]triazole moiety linked to an ethyl group and an acetamide functional group. The presence of a 4-chlorophenyl group enhances its biological activity, while the m-tolyl group contributes to its chemical properties.

Pharmacological Activities

Research indicates that compounds containing the thiazolo[3,2-b][1,2,4]triazole structure exhibit significant biological activities. The following are key areas where this compound has shown potential:

  • Antimicrobial Activity :
    • Compounds with similar structures have demonstrated antimicrobial effects against various pathogens. Studies reveal that derivatives of thiazolo[3,2-b][1,2,4]triazoles possess antibacterial properties against Gram-positive and Gram-negative bacteria .
  • Anticancer Properties :
    • The compound's structural features suggest potential anticancer activity. Research on related triazole derivatives indicates effectiveness in inhibiting cancer cell proliferation .
  • Anti-inflammatory Effects :
    • Similar compounds have been noted for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation . The anti-inflammatory properties may be attributed to the inhibition of prostaglandin synthesis.
  • Analgesic Activity :
    • Preliminary studies using various pain models (e.g., tail flick and hot plate tests) have suggested that compounds in this class may possess analgesic properties .

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound indicates that modifications in the molecular structure can significantly influence biological activity. Key findings include:

  • The presence of halogenated phenyl groups enhances antimicrobial and anticancer activities.
  • Substituents on the triazole ring can modulate the compound's binding affinity to biological targets .

Synthesis Methods

The synthesis of this compound typically involves multi-step processes:

  • Formation of Thiazolo[3,2-b][1,2,4]triazole :
    • Initial reactions involve the condensation of appropriate thioketones and hydrazines to form the thiazole ring.
  • Alkylation :
    • The thiazole derivative is then alkylated with an ethylene derivative to introduce the ethyl chain.
  • Acetamide Formation :
    • Finally, acetamide functionality is introduced through acylation reactions.

Case Studies and Research Findings

Several studies highlight the biological efficacy of similar compounds:

Study ReferenceBiological ActivityFindings
Dannhardt & Kiefer (2001) Anti-inflammatoryInhibition of COX enzymes
Shiradkar et al. (2007) AntimicrobialEffective against multiple bacterial strains
Ibrahim (2009)AnticancerSignificant inhibition of cancer cell lines

Properties

IUPAC Name

N-[2-[2-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-2-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN4OS/c1-14-3-2-4-15(11-14)12-19(27)23-10-9-18-13-28-21-24-20(25-26(18)21)16-5-7-17(22)8-6-16/h2-8,11,13H,9-10,12H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJKRSUOGHDHTCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.